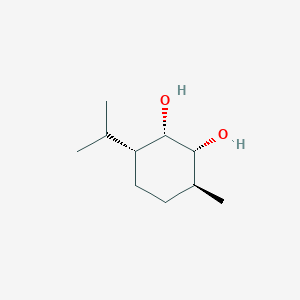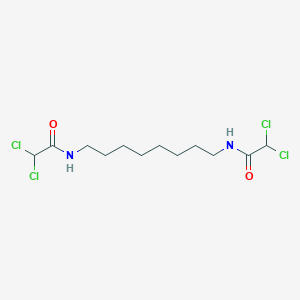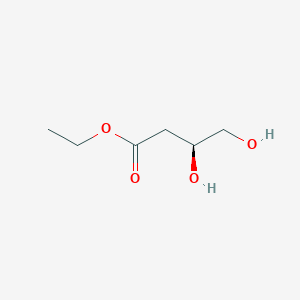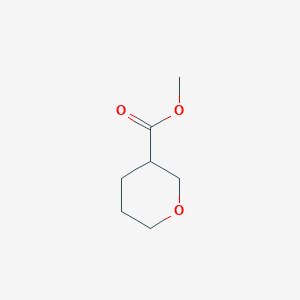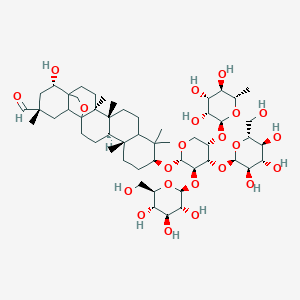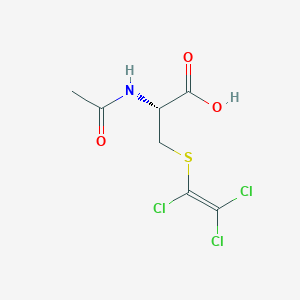
S-三氯乙烯基-N-乙酰半胱氨酸
描述
S-Trichlorovinyl-N-acetylcysteine is a N-acyl-L-amino acid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
S-Trichlorovinyl-N-acetylcysteine is a metabolite of tetrachloroethylene. The conjugation of tetrachloroethylene by glutathione-s-transferase generates S-(1,2,2-trichlorovinyl) glutathione (TCVG), which is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC). TCVC can either be detoxified via N-acetyltransferases to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC), bioactivated to 1,2,2-trichlorovinylthiol via cysteine conjugate β-lyase, or to TCVC sulfoxide via flavin-containing monoxygenase 3 and cytochrome P450s .Molecular Structure Analysis
S-Trichlorovinyl-N-acetylcysteine contains a total of 23 atoms; 8 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 3 Chlorine atoms .科学研究应用
Role in Toxicity and Therapeutic Applications
“S-Trichlorovinyl-N-acetylcysteine” plays a significant role in toxicity and potential new therapeutic applications . It is involved in Michael addition–elimination reactions, which have been recognized to occur at physiological conditions and have been implicated in biological activity .
Bioactivation through Glutathione Conjugation
The compound is a metabolite of tetrachloroethylene and its bioactivation through glutathione conjugation is a possible explanation for its nephrocarcinogenicity .
Role in Nephrotoxicity and Renal Carcinogenicity
The compound has been implicated in the mechanisms of nephrotoxicity and renal carcinogenicity of the halogenated hydrocarbons, trichloroethylene, and tetrachloroethylene .
Role in Anticancer Prodrug Design
“S-Trichlorovinyl-N-acetylcysteine” has been adapted to design new anticancer prodrugs that can undergo bioactivation by biological thiols, such as glutathione (GSH) and glutathione S-transferases (GST), to release the cytotoxic drug 6-mercaptopurine (6-MP) or 6-thioguanine (6-TG) .
Role in Metabolism of Halogenated Hydrocarbons
The nephrotoxicity and renal carcinogenicity of the halogenated hydrocarbons trichloroethylene and tetrachloroethylene have long been associated with the GSH-conjugation pathway and the formation of the corresponding cysteine S-conjugates .
Role in Drug Delivery Systems
The compound has been mentioned in the context of nanoencapsulation processes that have improved the effects of anthocyanins against different disorders .
未来方向
作用机制
Target of Action
S-Trichlorovinyl-N-acetylcysteine, also known as N-Acetyl-S-(trichlorovinyl)-L-cysteine, is a metabolite formed by the glutathione conjugation and cytochrome P450 oxidation of tetrachloroethene
Mode of Action
It is known to be a metabolite of tetrachloroethene, which is metabolized via the glutathione conjugation pathway . This pathway has been implicated in the chronic toxicity and possible tumorigenicity of tetrachloroethene to the kidney in rats .
Biochemical Pathways
S-Trichlorovinyl-N-acetylcysteine is involved in the glutathione conjugation pathway . This pathway is crucial for the detoxification of xenobiotics and endogenous compounds. It involves the conjugation of the tripeptide glutathione to various electrophilic compounds, facilitating their excretion from the body .
Pharmacokinetics
It is known that the compound is excreted in the urine .
Result of Action
It is known that humans have the ability to biosynthesize nephrotoxic glutathione s-conjugates from tetrachloroethene . This suggests that S-Trichlorovinyl-N-acetylcysteine may have nephrotoxic effects, although this needs further investigation.
Action Environment
The action of S-Trichlorovinyl-N-acetylcysteine may be influenced by various environmental factors. For instance, occupational exposure to tetrachloroethene has been shown to result in the formation of S-Trichlorovinyl-N-acetylcysteine . The concentrations of both S-Trichlorovinyl-N-acetylcysteine and 2,2,2-trichloro compounds (trichloroacetic acid and 2,2,2-trichloroethanol) as a marker for cytochrome P450-mediated metabolism were proportional to the length of daily tetrachloroethene exposure .
属性
IUPAC Name |
(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLMNHGJFSOCH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149602 | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Trichlorovinyl-N-acetylcysteine | |
CAS RN |
111348-61-9 | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-acetyl-S-(trichlorovinyl)-L-cysteine (N-ac-TCVC) formed in the body and why is it considered a marker for potential kidney damage from perchloroethene exposure?
A1: N-ac-TCVC is formed as part of the detoxification pathway of PER, a common environmental contaminant. After inhalation, PER is metabolized in the liver, forming S-(trichlorovinyl)glutathione (TCVG) []. TCVG is further broken down into S-(trichlorovinyl)-L-cysteine (TCVC) and subsequently acetylated to form N-ac-TCVC, which is then excreted in urine. While N-ac-TCVC itself is not toxic, its precursor, TCVC, can be metabolized in the kidneys by cysteine conjugate beta-lyase to form reactive intermediates. These reactive intermediates can damage kidney cells, potentially leading to toxicity. Therefore, the presence of elevated N-ac-TCVC levels in urine serves as a valuable biomarker, indicating the formation of these potentially harmful reactive intermediates in the kidneys following PER exposure []. By monitoring N-ac-TCVC levels, researchers can gain insights into the extent of PER metabolism via this pathway and assess the potential risk of kidney damage associated with PER exposure.
Q2: The research paper mentions that rats excrete significantly higher levels of N-ac-TCVC compared to humans after exposure to the same levels of perchloroethene. What are the implications of this difference in terms of using rat models for assessing human health risks related to perchloroethene?
A2: The study highlights a key difference in PER metabolism between rats and humans: rats excrete considerably more N-ac-TCVC than humans under identical exposure conditions []. This difference is crucial because it suggests that rats may experience a higher degree of PER bioactivation through the glutathione conjugation pathway, leading to a greater accumulation of potentially nephrotoxic metabolites in their kidneys. Consequently, relying solely on rat tumorigenicity data to assess human cancer risks from PER exposure might lead to an overestimation of the actual danger to humans []. This disparity underscores the importance of considering species-specific metabolic differences when extrapolating toxicological data from animal models to humans. To refine risk assessments for PER exposure in humans, it becomes essential to incorporate data from human studies and develop more human-relevant models that accurately reflect our metabolic pathways and susceptibilities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



